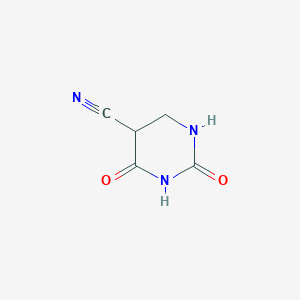

2,4-Dioxohexahydropyrimidine-5-carbonitrile

概要

説明

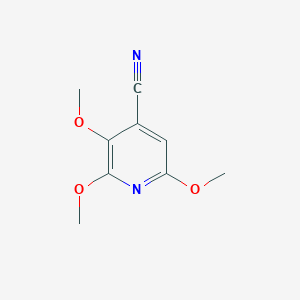

“2,4-Dioxohexahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O2 . It is a derivative of pyrimidine .

Synthesis Analysis

The synthesis of compounds similar to “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been reported in the literature. For instance, affinity ligands for flavoenzymes were synthesized based on the natural structure of flavo-coenzymes . Another study reported the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 5-amino-7- (aryl)- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 7- (aryl)-7,12-dihydro-5 H -isochromeno [4,3- d ] [1,2,4]triazolo [1,5- a ]pyrimidin-5-ones, and 4- (aryl)-2- (1 H -indol-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles .Molecular Structure Analysis

The molecular structure of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been characterized in several studies. An X-ray diffraction analysis revealed that these compounds were crystallized in the centrosymmetric space groups and adopt an L-shaped conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” are not explicitly mentioned in the sources .科学的研究の応用

Pharmacology: COX-2 Inhibitors Synthesis

This compound serves as a precursor in synthesizing new pyrimidine-5-carbonitrile derivatives that act as COX-2 inhibitors, potentially useful for anti-inflammatory and analgesic medications .

Material Science: MOF Design

In material science, it’s used to design unusual 2D-Metal-Organic Frameworks (MOFs) due to its ability to introduce electronic density in the channels, enhancing extended aromaticity .

Organic Chemistry: Heterocyclic System Construction

It’s utilized in constructing fused and non-fused heterocyclic systems like triazolopyrimidines, pyrazole, and dioxopyrazolidine derivatives, which have potential applications in medicinal chemistry .

Bioactive Compound Synthesis

The compound is involved in the synthesis of bioactive pyrimidine-5-carbonitrile derivatives, characterized by spectroscopic techniques and X-ray crystallography for potential therapeutic uses .

Anticancer Research: Tyrosine Kinase Inhibitors

It serves as a building block for designing pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors targeting EGFR, with applications in anticancer drug development .

Chemical Property Analysis

The compound’s chemical properties like melting point, boiling point, and molecular weight are analyzed for various industrial and research applications .

Commercial Availability for Research

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition . It also targets the Dihydrofolate Reductase (DHFR) enzyme from humans and Staphylococcus aureus .

Mode of Action

2,4-Dioxohexahydropyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, thereby inhibiting its activity . This compound also displays potential inhibitory effect against the DHFR enzyme .

Biochemical Pathways

The inhibition of EGFR and DHFR by 2,4-Dioxohexahydropyrimidine-5-carbonitrile affects multiple biochemical pathways. The inhibition of EGFR disrupts cell cycle progression and apoptosis inhibition . The inhibition of DHFR affects the folate pathway, which is crucial for DNA synthesis and repair .

Pharmacokinetics

In silico studies suggest that 2,4-Dioxohexahydropyrimidine-5-carbonitrile has strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, and good oral bioavailability . These properties indicate that the compound has optimal physicochemical properties, making it a promising therapeutic candidate .

Result of Action

The inhibition of EGFR and DHFR by 2,4-Dioxohexahydropyrimidine-5-carbonitrile results in significant antiproliferative activity against various human tumor cell lines . For instance, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .

特性

IUPAC Name |

2,4-dioxo-1,3-diazinane-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQOQOILIGGUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxohexahydropyrimidine-5-carbonitrile | |

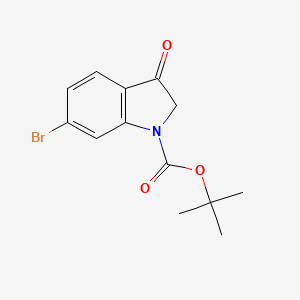

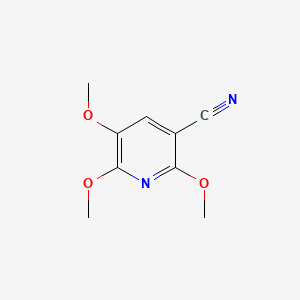

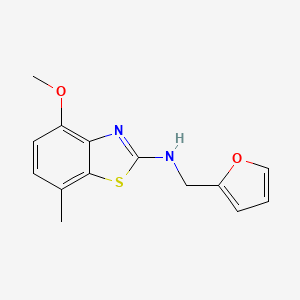

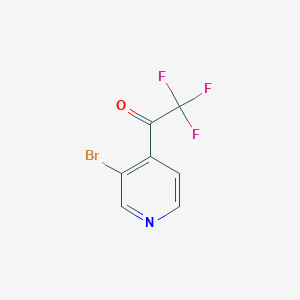

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)